

Z-Dpr-OH: A Comprehensive Technical Guide to Synthesis, Characterization, and Application

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Compound of Interest

Compound Name: Z-Dap-OH

Cat. No.: B554793

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Introduction: The Strategic Importance of Z-Dpr-OH in Advanced Peptide Chemistry

In the landscape of modern drug discovery and peptide science, the strategic use of non-proteinogenic amino acids is a cornerstone of innovation. Among these critical building blocks is N- α -benzyloxycarbonyl-L-2,3-diaminopropionic acid, commonly referred to as Z-Dpr-OH. Its structure, featuring a diaminopropionic acid core with a strategically placed benzyloxycarbonyl (Z) protecting group, offers unique advantages in the synthesis of complex peptides and peptidomimetics. The Z-group provides robust protection of the α -amino group, stable to conditions typically used for Fmoc and Boc group removal, thus enabling orthogonal protection strategies that are critical for intricate synthetic routes^[1].

This guide provides an in-depth exploration of Z-Dpr-OH, from its chemical synthesis and rigorous characterization to its applications in the development of novel therapeutics. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers not just protocols, but the underlying scientific rationale, empowering users to effectively integrate Z-Dpr-OH into their research and development programs.

Part 1: The Chemical Synthesis of Z-Dpr-OH

The synthesis of Z-Dpr-OH requires a strategic approach to introduce a second amino group onto an alanine backbone while maintaining stereochemical integrity. A common and efficient

method involves the Hofmann rearrangement of the side-chain amide of a suitably protected asparagine derivative. This approach is favored for its reliability and high yields.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic pathway for Z-Dpr-OH begins with the disconnection of the β -amino group, leading back to Z-L-asparagine (Z-Asn-OH). The key transformation is the Hofmann rearrangement, which converts the amide group of the asparagine side chain into a primary amine with the loss of one carbon atom (as CO₂).

The choice of the Z-group for N α -protection is critical. It is stable under the basic conditions of the Hofmann rearrangement and can be removed later under specific conditions, such as catalytic hydrogenolysis, without affecting other sensitive functional groups in a growing peptide chain.

Detailed Experimental Protocol: Synthesis of Z-Dpr-OH via Hofmann Rearrangement

This protocol outlines the synthesis of Z-Dpr-OH from the commercially available starting material, Z-L-asparagine.

Step 1: Preparation of Z-L-Asparagine (if not commercially available)

While Z-L-asparagine is commercially available, it can also be prepared from L-asparagine.

- Materials: L-asparagine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate, Acetone, Water, Hydrochloric acid.
- Procedure:
 - Suspend L-asparagine in a mixture of water and acetone.
 - Cool the suspension to 0 °C and adjust the pH to 8-9 with a sodium carbonate solution.
 - Slowly add benzyl chloroformate while maintaining the temperature below 5 °C.
 - Allow the reaction to warm to room temperature and stir for 10-12 hours.

- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, acidify the reaction mixture with hydrochloric acid to a pH of 1 to precipitate the product.
- Filter the solid, wash with cold water, and dry under vacuum to yield Z-L-asparagine.

Step 2: Hofmann Rearrangement of Z-L-Asparagine

This step converts the amide side chain of Z-L-asparagine into a primary amine. Iodosobenzene diacetate (PIDA) is a suitable reagent for this transformation[2].

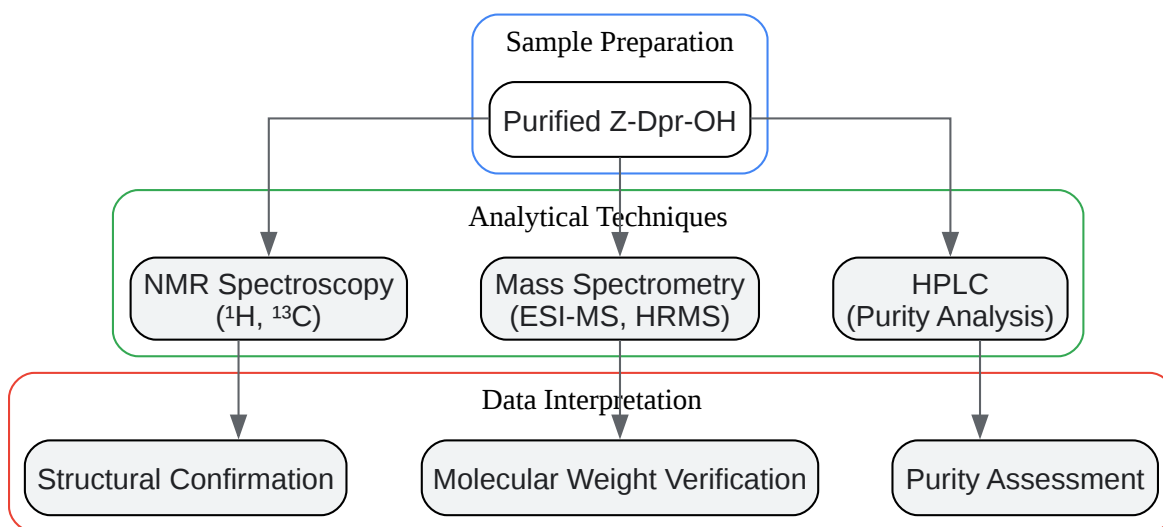
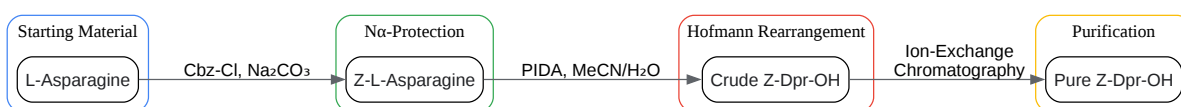
- Materials: Z-L-asparagine, Iodosobenzene diacetate (PIDA), Acetonitrile, Water.
- Procedure:
 - Dissolve Z-L-asparagine in a mixture of acetonitrile and water.
 - Add iodosobenzene diacetate to the solution at room temperature.
 - Stir the reaction mixture for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.
 - Upon completion, remove the acetonitrile under reduced pressure.
 - The aqueous solution is then washed with diethyl ether to remove any organic impurities.
 - The aqueous layer, containing the Z-Dpr-OH, is then purified.

Step 3: Purification of Z-Dpr-OH

Purification is typically achieved by ion-exchange chromatography.

- Procedure:
 - Load the aqueous solution onto a cation-exchange resin (e.g., Dowex 50W).
 - Wash the resin with water to remove any unreacted starting material and byproducts.

- Elute the Z-Dpr-OH from the resin using an aqueous ammonia solution.
- Collect the fractions containing the product and remove the solvent under reduced pressure.
- The resulting solid can be recrystallized from a suitable solvent system (e.g., water/ethanol) to yield pure Z-Dpr-OH.



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